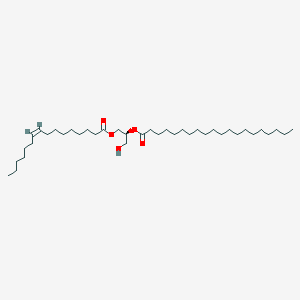

1-(9Z-hexadecenoyl)-2-eicosanoyl-sn-glycerol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DG(16:1(9Z)/20:0/0:0)[iso2], also known as DAG(16:1/20:0) or diacylglycerol(36:1), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:1(9Z)/20:0/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:1(9Z)/20:0/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:1(9Z)/20:0/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:1(9Z)/20:0/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:1(9Z)/20:0/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(16:1(9Z)/20:0) pathway and phosphatidylethanolamine biosynthesis pe(16:1(9Z)/20:0) pathway. DG(16:1(9Z)/20:0/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:1(9Z)/20:0/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/20:0/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/20:0/20:1(11Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:1(9Z)/20:0/20:4(8Z, 11Z, 14Z, 17Z)) pathway.

DG(16:1(9Z)/20:0/0:0) is a diglyceride.

Scientific Research Applications

Isolation and Structural Analysis

Marine Microalgae : New galactopyranosyldiacylglycerols, structurally similar to 1-(9Z-hexadecenoyl)-2-eicosanoyl-sn-glycerol, have been isolated from the marine baciilariophycean microalga Nizschia sp. (Son et al., 2001).

Brown Algae : Similar compounds, monogalactosyl diacylglycerols (MGDGs), were isolated from the brown alga Sargassum thunbergii. Their structure was determined using mass spectrometry and NMR techniques, highlighting the importance of these compounds in marine organisms (Kim et al., 2007).

Glycerol-based Synthesis

Catalyst-Free Synthesis : Glycerol, a component of 1-(9Z-hexadecenoyl)-2-eicosanoyl-sn-glycerol, is used in green, biodegradable, and reusable promoting medium for one-pot three component synthesis of 4H-pyrans, a significant step in organic synthesis (Safaei et al., 2012).

Glycerol Oxidation : Utilizing glycerol, a key component in this compound, for oxidation to glyceric acid using Pt 9 Sn 1 /C nanocatalyst, demonstrates its potential in renewable feedstock applications (Dou et al., 2016).

Medical and Biological Insights

Endocannabinoid System : The endocannabinoid 2-arachidonoyl-glycerol, structurally related to 1-(9Z-hexadecenoyl)-2-eicosanoyl-sn-glycerol, plays a significant role in inflammation, obesity, and neurological disorders (Turcotte et al., 2015).

Lipid Metabolism and Absorption : Studies on similar glycerol ethers in the context of lipid metabolism and absorption in biological systems provide insights into the metabolic pathways and health implications of compounds like 1-(9Z-hexadecenoyl)-2-eicosanoyl-sn-glycerol (Spener et al., 1968).

properties

Product Name |

1-(9Z-hexadecenoyl)-2-eicosanoyl-sn-glycerol |

|---|---|

Molecular Formula |

C39H74O5 |

Molecular Weight |

623 g/mol |

IUPAC Name |

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] icosanoate |

InChI |

InChI=1S/C39H74O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-37(35-40)36-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h14,16,37,40H,3-13,15,17-36H2,1-2H3/b16-14-/t37-/m0/s1 |

InChI Key |

CJEAOBNZIRDIRB-KDKAWYBRSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\CCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCC |

physical_description |

Solid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![TG(16:1(9Z)/16:1(9Z)/20:1(11Z))[iso3]](/img/structure/B1241232.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B1241242.png)

![1-[5-(4-Chlorobenzoyl)-1,2,4-trimethyl-1H-pyrrol-3-yl]-2-piperidinoethanone](/img/structure/B1241245.png)

![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241247.png)

![(1R,2S,4S,7S,8S,9S,10R,11S,12S,13R,17R,18S)-8,10-dihydroxy-1,5,9,18-tetramethyl-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docosa-5,14(19)-dien-15-one](/img/structure/B1241253.png)